Aluminum oxide hydroxide

Vue d'ensemble

Description

gamma-Aluminum oxide hydroxide is a chemical compound of aluminum. Aluminum is the most abundant metal in the earth's crust and is always found combined with other elements such as oxygen, silicon, and fluorine. (L739, L740)

Mécanisme D'action

Target of Action

Boehmite, also known as Aluminum Oxide Hydroxide, primarily targets the morphological evolution of materials . It is used in various applications, including the manufacturing of carbon fiber reinforced polymers (CFRP) . The hydroxyl groups on the surface of boehmite particles play a crucial role in altering the elementary polymer morphology .

Mode of Action

Boehmite interacts with its targets through ionic adsorption . This interaction causes differences in the exposed surface by reducing the surface energy, regulating the zeta potentials, and altering the growth habits of boehmite . The hydroxyl groups and even more a taurine modification of the boehmites’ surface alter the elementary polymer morphology .

Biochemical Pathways

The biochemical pathways affected by Boehmite are primarily related to the morphological evolution of materials . The pH and ions in the environment influence the formation of Boehmite with different morphologies . The evolution of the crystalline structures and morphologies of nanoparticles tightly relies on the composition of the steam source .

Pharmacokinetics (ADME Properties)

Its properties such as size, shape, and surface modification can influence its behavior in a given system .

Result of Action

The result of Boehmite’s action is the formation of materials with desired morphologies . In the context of CFRP, the incorporation of Boehmite nanoparticles improves matrix-dominated properties like shear strength, shear modulus, compressive strength, or compression after impact resistance .

Action Environment

The action of Boehmite is influenced by environmental factors such as pH and the presence of ions . For instance, Boehmite with various morphologies is obtained by hydrothermal treatment of ultrafine Bayer gibbsite in aqueous solutions with pH of 3–13.5 . The pH of the solution mainly determines the formed Boehmite morphologies .

Activité Biologique

Aluminum oxide hydroxide, commonly referred to as aluminum hydroxide (Al(OH)₃), is a compound with significant biological implications, particularly in medical and environmental contexts. This article explores its biological activity, highlighting research findings, case studies, and relevant data.

Overview of Aluminum Hydroxide

Aluminum hydroxide is a white, amorphous powder that occurs naturally in various forms. It is widely used in pharmaceuticals as an antacid and as an adjuvant in vaccines. The compound has garnered attention due to its potential health effects and its role in various biological processes.

Biological Activity

1. Immunological Effects:

Aluminum hydroxide is primarily known for its use as a vaccine adjuvant. It enhances the immune response by stimulating the release of uric acid, which acts as an immunological danger signal. This attracts monocytes that differentiate into dendritic cells, facilitating the activation of T and B cells . However, it has been noted that aluminum hydroxide may induce a stronger Th2 response while being less effective at stimulating Th1 responses, which are crucial for combating many pathogens .

2. Toxicological Effects:

Research has shown that chronic exposure to aluminum hydroxide can lead to systemic inflammation and oxidative stress. A study conducted on BALB/c mice administered aluminum hydroxide via orogastric gavage for six months revealed significant histological damage across multiple organs, including the liver and kidneys. Notable findings included increased levels of lipid and protein oxidation and alterations in antioxidant enzyme activities (e.g., decreased superoxide dismutase and catalase) across various tissues .

Case Studies

Case Study 1: Long-term Exposure in Mice

In a study examining the long-term effects of aluminum hydroxide on mice, researchers found that administration led to decreased hemoglobin levels and increased liver enzyme markers (AST). The study highlighted systemic histological damage, particularly steatosis in the liver and reduced glomerular density in the kidneys .

Case Study 2: Bioavailability Assessment

A safety assessment involving Wistar rats indicated that oral bioavailability of aluminum hydroxide is approximately 0.1%, suggesting limited absorption compared to other forms of aluminum . This study also noted that aluminum levels returned to baseline within 21 days post-administration, indicating a degree of clearance from the body.

Table 1: Summary of Biological Effects of Aluminum Hydroxide

Applications De Recherche Scientifique

Medical Applications

Adjuvants in Vaccines

Aluminum hydroxide is primarily known for its role as an adjuvant in vaccines. It enhances the immune response to the administered antigens, facilitating both Th1 and Th2 cellular responses depending on the vaccination route. Studies have shown that aluminum hydroxide-based adjuvants can activate the complement system and stimulate innate immune responses through various mechanisms such as the repository effect and activation of the NLRP3 inflammasome pathway .

- Case Study: DTP Vaccine

Research comparing different concentrations of aluminum hydroxide in DTP vaccines revealed no significant differences in immune responses, suggesting potential for dosage optimization without compromising efficacy .

Drug Delivery Systems

Aluminum hydroxide nanoparticles are being explored for drug delivery applications due to their biocompatibility and ability to encapsulate therapeutic agents. Their nanoscale size allows for enhanced surface area and reactivity, which can improve drug loading and release profiles .

Material Science Applications

Fire Retardant Fillers

Aluminum hydroxide serves as a fire retardant filler in polymer applications. When exposed to heat, it decomposes to release water vapor, which helps cool the material and dilute flammable gases. This property makes it valuable in producing fire-resistant materials for construction and electronics .

Composite Materials

In composite materials, aluminum hydroxide is used as a filler to enhance mechanical properties and thermal stability. Its incorporation into acrylic resin formulations improves the overall performance of artificial stone products .

Environmental Engineering Applications

Water Purification

Aluminum hydroxide gels are utilized as flocculants in water treatment processes. These gels facilitate the aggregation of suspended particles, aiding in their removal from water systems. The ability to form gels that can be dehydrated into amorphous powders further enhances its utility in various purification methods .

- Case Study: Water Treatment Efficacy

Studies have demonstrated that aluminum hydroxide-based flocculants significantly improve the clarity of treated water by effectively aggregating particulate matter, thus enhancing overall water quality .

Industrial Applications

Catalyst Supports

Activated alumina derived from aluminum hydroxide is widely used as a catalyst support in chemical reactions due to its high surface area and porosity. It plays a crucial role in processes such as catalytic cracking in petroleum refining and as a desiccant in gas purification systems .

Corrosion Inhibition

In coatings for aluminum alloys, aluminum hydroxide serves as a corrosion inhibitor by forming protective layers that prevent oxidation. This application is particularly relevant for aerospace and automotive industries where material integrity is critical .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Medical | Vaccine adjuvants | Enhanced immune response |

| Material Science | Fire retardant fillers; composite materials | Improved mechanical properties; thermal stability |

| Environmental Engineering | Water purification; flocculants | Effective removal of contaminants |

| Industrial | Catalyst supports; corrosion inhibitors | Enhanced reaction efficiency; protection against oxidation |

Propriétés

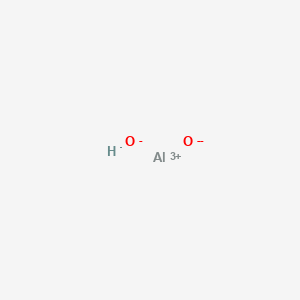

IUPAC Name |

aluminum;oxygen(2-);hydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.H2O.O/h;1H2;/q+3;;-2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAUWWUXCIMFIM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[O-2].[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlHO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051661 | |

| Record name | Boehmite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.988 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1318-23-6, 63957-70-0, 24623-77-6 | |

| Record name | Boehmite (Al(OH)O) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum oxide hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063957700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boehmite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALUMINUM HYDROXIDE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZO8Q0FP2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Boehmite exhibits a strong affinity for phosphate ions. The hydroxyl groups on the surface of boehmite readily exchange with sulfate groups when treated with sulfuric acid, significantly enhancing its phosphate adsorption capacity. [] This mechanism is attributed to ion exchange between hydroxyl groups and phosphate ions, potentially coupled with chemical bonding. []

A: Yes, research demonstrates that synthetic boehmite effectively adsorbs phosphate ions from cow's milk without altering the levels of other essential nutrients or affecting the sensory qualities of the milk. []

A: The molecular formula of boehmite is γ-AlO(OH), and its molecular weight is 78.00 g/mol. []

A: Boehmite is commonly characterized using various techniques like Fourier Transform Infrared Spectroscopy (FT-IR) to identify functional groups, X-ray diffraction (XRD) to analyze its crystal structure, and Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to visualize its morphology. [, , , ]

A: Boehmite displays higher stability in acidic environments compared to amorphous aluminum hydroxide gels. For instance, at pH 1.2, aluminum ion elution from boehmite was significantly lower than from an amorphous aluminum hydroxide gel. []

A: Yes, boehmite nanoparticles are often incorporated into polymers like poly(methyl methacrylate), polyethylene, polypropylene, polyamide, and epoxy to enhance their mechanical, thermal, and electrical properties. [, ]

A: Boehmite can be used as a support for various metal catalysts, such as palladium and nickel complexes. [, ] These boehmite-supported catalysts demonstrate excellent activity in organic reactions like Suzuki, Heck, and tetrazole synthesis.

A: The presence of hydroxyl groups on the surface of boehmite allows for the immobilization of metal complexes, creating heterogeneous catalysts. [, ] This immobilization enhances catalyst recovery and reusability.

A: Yes, first-principles calculations predict a novel monoclinic high-pressure polymorph of boehmite (space group P21/c) stable above 340 GPa. This phase transition is characterized by the breaking of symmetric hydrogen bonds and an increase in metal cation coordination number. []

A: Surface modification significantly impacts boehmite's activity. Treatment with sulfuric acid replaces hydroxyl groups with sulfate groups, leading to a substantial increase in phosphate ion adsorption. []

A: Researchers utilize various techniques such as adsorption tests, zeta-potential analysis, X-ray diffraction, and scanning electron microscopy to study the interaction between proteins like bovine serum albumin (BSA) and boehmite. []

A: Boehmite has shown potential in water purification applications. For example, boehmite nanomaterials have demonstrated effectiveness in removing chromium from wastewater. [] Furthermore, filters functionalized with fluorinated silane-modified boehmite nanowhiskers successfully removed perfluoroalkyl substances (PFOS and PFOA) from water. []

A: A new microcrystalline boehmite compound (PT-A) has shown better phosphate adsorption capacity and higher stability in pH changes compared to commercially available aluminum hydroxide gels, suggesting its potential as a superior alternative for clinical use. []

A: Yes, liquid-phase deposition of alumoxanes (aluminum oxide hydroxides, boehmite) offers a viable alternative to conventional evaporated layers of Al2O3 for supporting the growth of vertically aligned carbon nanotubes (VA-CNTs). [] This method provides comparable quality and uniformity of VA-CNTs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.